molecular formula C12H8N4O6 B11556133 2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol

2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol

Cat. No.: B11556133
M. Wt: 304.21 g/mol
InChI Key: HBEJFMMXRWJVCQ-MKMNVTDBSA-N
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Description

2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and 3-aminopyridine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. The presence of nitro and hydroxyl groups allows the compound to participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3,5-dinitropyridine: Shares the nitro and hydroxyl functional groups but lacks the Schiff base structure.

    3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate: Similar Schiff base structure with a different aromatic system.

Uniqueness

2-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}pyridin-3-ol is unique due to its combination of nitro, hydroxyl, and Schiff base functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

2-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]pyridin-3-ol

InChI

InChI=1S/C12H8N4O6/c17-10-2-1-3-13-12(10)14-6-7-4-8(15(19)20)5-9(11(7)18)16(21)22/h1-6,17-18H/b14-6+

InChI Key

HBEJFMMXRWJVCQ-MKMNVTDBSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O

Canonical SMILES

C1=CC(=C(N=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O

Origin of Product

United States

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